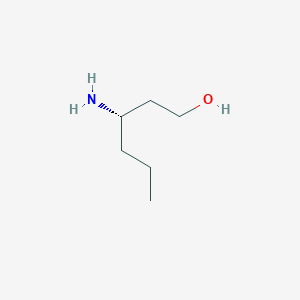
N,N-ジメチルテトラヒドロ-2H-ピラン-4-アミン
概要
説明
N,N-Dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom at the fourth position of the tetrahydropyran ring
科学的研究の応用
Chemistry: N,N-Dimethyltetrahydro-2H-pyran-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: N,N-Dimethyltetrahydro-2H-pyran-4-amine has been investigated for its potential use in medicinal chemistry, particularly in the design of drugs targeting central nervous system disorders. Its structural features make it a candidate for the development of novel psychoactive substances.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of tetrahydro-2H-pyran-4-amine with dimethyl sulfate or methyl iodide under basic conditions. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the alkylation process.
Industrial Production Methods: Industrial production of N,N-Dimethyltetrahydro-2H-pyran-4-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dimethyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N,N-Dimethyltetrahydro-2H-pyran-4-amine can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide).
Major Products:
Oxidation: N,N-Dimethyltetrahydro-2H-pyran-4-amine N-oxide.
Reduction: Tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted tetrahydro-2H-pyran-4-amines depending on the nucleophile used.
作用機序
The mechanism of action of N,N-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Tetrahydro-2H-pyran-4-amine: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.
N-Methyltetrahydro-2H-pyran-4-amine: Contains a single methyl group on the nitrogen, resulting in different pharmacokinetic properties.
N,N-Dimethylpiperidine: A structurally similar compound with a six-membered nitrogen-containing ring, but with different electronic and steric properties.
Uniqueness: N,N-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its combination of the tetrahydropyran ring and the dimethylamino group This structural feature imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets
特性
IUPAC Name |
N,N-dimethyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKTKLTADWXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436380 | |
| Record name | N,N-Dimethyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38035-10-8 | |
| Record name | N,N-Dimethyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
